molecular formula C9H9BrN4 B1460086 2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole CAS No. 1019340-69-2

2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole

Cat. No.: B1460086
CAS No.: 1019340-69-2
M. Wt: 253.1 g/mol
InChI Key: XOCAAYIAVZTWLP-UHFFFAOYSA-N
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Description

2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole is an organic compound that features a tetrazole ring substituted with a phenyl group and a bromoethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and as a potential ligand in the development of new drugs.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

Safety and Hazards

The safety and hazards of “2-(2-Bromoethyl)-5-phenyltetrazole” would depend on its physical and chemical properties. For example, compounds containing bromine atoms can be hazardous due to the potential release of bromine gas, which is toxic and corrosive .

Biochemical Analysis

Biochemical Properties

2-(2-Bromoethyl)-5-phenyltetrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in nucleophilic substitution reactions, where the bromoethyl group acts as a leaving group, facilitating the formation of new chemical bonds . Additionally, 2-(2-Bromoethyl)-5-phenyltetrazole can form covalent bonds with amino acid residues in proteins, potentially altering their structure and function .

Cellular Effects

The effects of 2-(2-Bromoethyl)-5-phenyltetrazole on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . Furthermore, 2-(2-Bromoethyl)-5-phenyltetrazole can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell . These changes can have significant implications for cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 2-(2-Bromoethyl)-5-phenyltetrazole exerts its effects through various mechanisms. One key mechanism involves the formation of covalent bonds with biomolecules, such as proteins and nucleic acids . This covalent modification can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, 2-(2-Bromoethyl)-5-phenyltetrazole can influence gene expression by binding to DNA or interacting with transcriptional regulators . These molecular interactions underpin the compound’s diverse biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The effects of 2-(2-Bromoethyl)-5-phenyltetrazole can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro studies have shown that 2-(2-Bromoethyl)-5-phenyltetrazole can degrade over time, leading to a decrease in its biochemical activity . In vivo studies have also highlighted the importance of temporal dynamics, with long-term exposure to the compound resulting in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of 2-(2-Bromoethyl)-5-phenyltetrazole vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as modulating enzyme activity or gene expression . At high doses, 2-(2-Bromoethyl)-5-phenyltetrazole can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects underscore the importance of careful dosing and monitoring in experimental settings.

Metabolic Pathways

2-(2-Bromoethyl)-5-phenyltetrazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the cell . These interactions can influence metabolic flux and the levels of various metabolites, potentially impacting overall cellular metabolism . Understanding the metabolic pathways of 2-(2-Bromoethyl)-5-phenyltetrazole is crucial for elucidating its biochemical and physiological effects.

Transport and Distribution

The transport and distribution of 2-(2-Bromoethyl)-5-phenyltetrazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, 2-(2-Bromoethyl)-5-phenyltetrazole may be actively transported into the nucleus, where it can interact with nuclear proteins and influence gene expression . Understanding the transport and distribution mechanisms is essential for predicting the compound’s cellular effects.

Subcellular Localization

The subcellular localization of 2-(2-Bromoethyl)-5-phenyltetrazole is a key determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 2-(2-Bromoethyl)-5-phenyltetrazole may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound provides insights into its diverse biochemical and cellular effects.

Preparation Methods

The synthesis of 2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole typically involves the reaction of 5-phenyltetrazole with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The mixture is then heated to promote the formation of the desired product .

Chemical Reactions Analysis

2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific reagents and conditions for these reactions are less commonly reported.

    Cyclization Reactions: The tetrazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.

Common reagents used in these reactions include bases like potassium carbonate and nucleophiles such as amines . The major products formed depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar compounds to 2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole include:

Compared to these compounds, this compound is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-(2-bromoethyl)-5-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4/c10-6-7-14-12-9(11-13-14)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCAAYIAVZTWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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